2-[(dimethylamino)methyl]-9bH-thieno[2,3-c]isoquinolin-5-one
Description
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Properties
Molecular Formula |
C14H14N2OS |
|---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-9bH-thieno[2,3-c]isoquinolin-5-one |
InChI |
InChI=1S/C14H14N2OS/c1-16(2)8-9-7-12-10-5-3-4-6-11(10)13(17)15-14(12)18-9/h3-7,12H,8H2,1-2H3 |
InChI Key |
SBWGJQPOWQTLLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC2C3=CC=CC=C3C(=O)N=C2S1 |
Origin of Product |
United States |
Biological Activity
2-[(dimethylamino)methyl]-9bH-thieno[2,3-c]isoquinolin-5-one is a compound belonging to the thieno[2,3-c]isoquinoline class, characterized by its unique fused thiophene and isoquinoline structure. The incorporation of a dimethylamino group enhances its solubility and potential biological activities, making it an attractive candidate for medicinal chemistry research. This article provides a comprehensive overview of the biological activities associated with this compound, including data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Thieno[2,3-c]isoquinoline Backbone : This structure contributes to the compound's biological activity.
- Dimethylamino Group : Enhances solubility and may influence pharmacological properties.
Biological Activities
Research indicates that compounds in the thienoisoquinoline class exhibit a range of biological activities. The specific activities of this compound include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation.
- Antimicrobial Properties : Related compounds have shown effectiveness against various microbial strains.
- Neuroprotective Effects : Some analogs have been studied for their potential in neuroprotection.
Data Table: Biological Activity Summary
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of thieno[2,3-c]isoquinoline derivatives demonstrated that certain structural modifications enhanced cytotoxicity against various cancer cell lines. The study highlighted the importance of the dimethylamino group in increasing the compound's efficacy against tumor cells.
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that thieno[2,3-c]isoquinoline derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that:
- The compound may interact with specific biological targets involved in cell signaling pathways.
- It could act as an inhibitor for certain enzymes related to cancer progression or microbial survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
